molecular formula C7H10N2S B14068236 Pyrimidine, 2-[(1-methylethyl)thio]- CAS No. 10132-14-6

Pyrimidine, 2-[(1-methylethyl)thio]-

Cat. No.: B14068236
CAS No.: 10132-14-6
M. Wt: 154.24 g/mol
InChI Key: ZBCOKNGCKKXUMP-UHFFFAOYSA-N
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Description

Pyrimidine, 2-[(1-methylethyl)thio]-: is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing compounds that are widely found in nature, particularly in nucleic acids like DNA and RNA. The addition of a thio group (sulfur-containing group) at the 2-position of the pyrimidine ring and an isopropyl group (1-methylethyl) makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2-[(1-methylethyl)thio]- typically involves the introduction of a thio group into the pyrimidine ring. One common method is the reaction of 2-halo pyrimidines with sulfur-containing reagents. For example, 2-chloropyrimidine can react with isopropylthiol under basic conditions to yield the desired compound .

Another method involves the cyclization of appropriate precursors. For instance, the reaction of dehydroacetic acid with thiosemicarbazide can lead to the formation of thioxopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for Pyrimidine, 2-[(1-methylethyl)thio]- are generally based on scalable synthetic routes that ensure high yield and purity. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-[(1-methylethyl)thio]-: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

Pyrimidine, 2-[(1-methylethyl)thio]-: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Pyrimidine, 2-[(1-methylethyl)thio]- involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Pyrimidine, 2-[(1-methylethyl)thio]-: can be compared with other thio-substituted pyrimidines:

These comparisons highlight the unique properties of Pyrimidine, 2-[(1-methylethyl)thio]- , particularly its enhanced hydrophobicity and potential for specific biological interactions .

Properties

IUPAC Name

2-propan-2-ylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCOKNGCKKXUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604516
Record name 2-[(Propan-2-yl)sulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10132-14-6
Record name 2-[(Propan-2-yl)sulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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